Imatinib, Free base Imatinib, Free base Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.
Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.
Brand Name: Vulcanchem
CAS No.: 152459-95-5
VCID: VC0000729
InChI: InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Molecular Formula: C₂₉H₃₁N₇O
Molecular Weight: 493.6 g/mol

Imatinib, Free base

CAS No.: 152459-95-5

APIs

VCID: VC0000729

Molecular Formula: C₂₉H₃₁N₇O

Molecular Weight: 493.6 g/mol

Imatinib, Free base - 152459-95-5

CAS No. 152459-95-5
Product Name Imatinib, Free base
Molecular Formula C₂₉H₃₁N₇O
Molecular Weight 493.6 g/mol
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Standard InChIKey KTUFNOKKBVMGRW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Appearance Powder
Melting Point 226 °C (mesylate salt)
226°C(mesylatesalt)
Physical Description Solid
Description Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.
Imatinib, also known as sti 571 or gleevec, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Imatinib is a drug which is used for the treatment of philadelphia chromosome positive chronic myeloid leukemia (ph+ cml), ph+ acute lymphoblastic leukaemia, myelodysplastic/myeloproliferative diseases, aggressive systemic mastocytosis, hypereosinophilic syndrome and/or chronic eosinophilic leukemia (cel), dermatofibrosarcoma protuberans, and malignant gastrointestinal stromal tumors (gist). Imatinib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Imatinib has been detected in multiple biofluids, such as urine and blood. Within the cell, imatinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, imatinib is involved in the imatinib inhibition OF BCR-abl pathway.
Solubility Very soluble in water at pH < 5.5 (mesylate salt)
1.46e-02 g/L
Synonyms alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571
PubChem Compound 5291
Last Modified Nov 11 2021
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